molecular formula C27H21N5O3S2 B2480345 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 536706-60-2

2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2480345
CAS RN: 536706-60-2
M. Wt: 527.62
InChI Key: UUZQHAMRRBVYBH-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds known for their complex molecular structures and potential bioactive properties. While specific studies directly addressing this compound are scarce, research on similar molecules, particularly those involving pyrimido[5,4-b]indol, thiazole, and acetamide groups, suggests a broad interest in their synthesis, structural analysis, and bioactivity, including anticancer and anti-inflammatory activities (Al-Sanea et al., 2020).

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes aim to attach various functional groups to the core structure, enhancing the molecule's potential bioactivity (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple functional groups, including pyrimido[5,4-b]indol, thiazole, and acetamide, which are crucial for their bioactive properties. Structural analyses, such as NMR, IR, and X-ray crystallography, are essential for confirming the identity and purity of these compounds (Nagarajaiah & Begum, 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclocondensation, ring transformations, and electrophilic substitutions, which are pivotal for synthesizing desired derivatives with potential biological activities. The presence of reactive sites like the thiazole and pyrimido[5,4-b]indol rings allows for regioselective attacks and cyclizations, leading to a diverse range of products (Shams et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their formulation and bioavailability. For example, the solubility can be enhanced by modifying functional groups or introducing soluble moieties into the molecule (Shibuya et al., 2018).

Scientific Research Applications

Anticancer Potential

Compounds related to 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have demonstrated anticancer properties. Al-Sanea et al. (2020) synthesized compounds with a similar structure and tested them for anticancer activity, finding notable inhibition against several cancer cell lines (Al-Sanea et al., 2020). Additionally, Havrylyuk et al. (2013) synthesized thiazol-4-one derivatives that showed selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).

Antimicrobial Properties

This compound's related derivatives have been synthesized and tested for antimicrobial activities. Debnath and Ganguly (2015) synthesized acetamide derivatives that exhibited promising antibacterial and antifungal activities (Debnath & Ganguly, 2015). Also, Wardkhan et al. (2008) explored the antimicrobial activities of thiazoles and their fused derivatives, demonstrating efficacy against various bacterial and fungal pathogens (Wardkhan et al., 2008).

Analgesic and Anti-Inflammatory Activities

Compounds structurally related to this compound have been reported to possess analgesic and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds including derivatives of this compound, which were evaluated for their COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

Some derivatives of this compound have been synthesized for potential use in imaging and diagnostics. Gao et al. (2016) developed carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1, demonstrating potential applications in positron emission tomography (PET) imaging (Gao, Wang, & Zheng, 2016).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken while handling and storing the compound .

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3S2/c1-15-10-11-20-21(12-15)37-26(29-20)30-22(33)14-36-27-31-23-18-8-3-4-9-19(18)28-24(23)25(34)32(27)16-6-5-7-17(13-16)35-2/h3-13,28H,14H2,1-2H3,(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZQHAMRRBVYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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